molecular formula C8H13BrO3 B1530730 Methyl 4-(bromomethyl)oxane-4-carboxylate CAS No. 1785580-83-7

Methyl 4-(bromomethyl)oxane-4-carboxylate

Cat. No. B1530730
M. Wt: 237.09 g/mol
InChI Key: BCFIGFPEACJCAX-UHFFFAOYSA-N
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Description

“Methyl 4-(bromomethyl)oxane-4-carboxylate” is a chemical compound that belongs to the family of organic esters. It has a CAS Number of 1785580-83-7, a molecular weight of 237.09, and a molecular formula of C8H13BrO3 .


Molecular Structure Analysis

The InChI code for “Methyl 4-(bromomethyl)oxane-4-carboxylate” is 1S/C8H13BrO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-(bromomethyl)oxane-4-carboxylate” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Complex Heterocycles

Research demonstrates the use of related bromomethyl esters in synthesizing complex heterocycles, like benzo[c]azocanones and indeno[1,2-b]pyrroles, through bismuth-mediated reactions and Paal–Knorr synthesis. These compounds have been explored for their conformational dynamics and potential pharmaceutical applications, showcasing the role of bromomethyl esters in accessing structurally diverse chemical spaces (Behler et al., 2011).

Ring Expansion and Synthesis of Carbocycles

Nickel(I) Salen-catalyzed reactions involving halobutyl and halopropyl esters, close analogs to Methyl 4-(bromomethyl)oxane-4-carboxylate, have been utilized for ring expansions, leading to the formation of larger carbocycles. This showcases the potential of bromomethyl esters in facilitating carbon-carbon bond formation and molecular scaffolding expansion, providing pathways to novel cycloalkane derivatives with enhanced molecular complexity (Mubarak et al., 2007).

Synthesis of Oxazolones

The transformation of bromo-2-ketoesters into 2-oxazolone-4-carboxylates illustrates another dimension of utility, where bromomethyl esters can participate in condensation reactions to yield heterocyclic structures. These oxazolones are valuable intermediates in pharmaceutical chemistry, further elaboratable to a range of bioactive molecules, highlighting the strategic use of bromomethyl esters in synthesizing functionalized heterocycles (Okonya et al., 2002).

Catalysis and Green Chemistry Applications

Palladium-catalyzed modifications of simple carboxylic acids using bromomethyl esters underscore the potential of these compounds in catalysis and green chemistry. This includes methylation and arylation of sp2 and sp3 C-H bonds, demonstrating the versatility of bromomethyl esters in facilitating bond activations and coupling reactions under environmentally benign conditions (Giri et al., 2007).

Safety And Hazards

The compound has been assigned the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms GHS05 and GHS07 . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and keeping the container tightly closed (P233) .

properties

IUPAC Name

methyl 4-(bromomethyl)oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFIGFPEACJCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(bromomethyl)oxane-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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